molecular formula C14H22N2O2 B13959580 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol CAS No. 680579-20-8

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol

Katalognummer: B13959580
CAS-Nummer: 680579-20-8
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: XCRGJIXEFMBPDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is an organic compound with a complex structure that includes an amino group, a phenoxy group, and a piperidino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol typically involves multiple steps. One common method includes the reaction of 4-aminophenol with epichlorohydrin to form an intermediate, which is then reacted with piperidine under controlled conditions to yield the final product . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(4-Amino-phenoxy)-3-piperidino-propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

680579-20-8

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

1-(4-aminophenoxy)-3-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C14H22N2O2/c15-12-4-6-14(7-5-12)18-11-13(17)10-16-8-2-1-3-9-16/h4-7,13,17H,1-3,8-11,15H2

InChI-Schlüssel

XCRGJIXEFMBPDN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CC(COC2=CC=C(C=C2)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.